6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione 6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione
Brand Name: Vulcanchem
CAS No.: 24088-82-2
VCID: VC2051652
InChI: InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12)
SMILES: C1=CC2=C(C=C1Br)C(=O)NC(=O)O2
Molecular Formula: C8H4BrNO3
Molecular Weight: 242.03 g/mol

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione

CAS No.: 24088-82-2

Cat. No.: VC2051652

Molecular Formula: C8H4BrNO3

Molecular Weight: 242.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2H-benzo[e][1,3]oxazine-2,4(3H)-dione - 24088-82-2

Specification

CAS No. 24088-82-2
Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
IUPAC Name 6-bromo-1,3-benzoxazine-2,4-dione
Standard InChI InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12)
Standard InChI Key QFUCRLHRLJFXBG-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C(=O)NC(=O)O2
Canonical SMILES C1=CC2=C(C=C1Br)C(=O)NC(=O)O2

Introduction

Chemical Identity and Physical Properties

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione (CAS Number: 24088-82-2) is a heterocyclic compound containing a benzoxazine core structure with a bromine atom at the 6-position. The molecular formula is C8H4BrNO3, corresponding to a molecular weight of 242.03 g/mol . The compound features a benzoxazine ring system that contributes to its distinctive chemical properties and reactivity patterns.

The physical properties of this compound provide essential information for its characterization and handling in laboratory settings. The melting point ranges from 292-293°C, indicating its high thermal stability . It has a calculated density of 1.826 and a predicted pKa value of 9.38±0.20 . These physical parameters are critical for understanding its behavior in various chemical environments and reactions.

Structural Identifiers and Representations

The compound can be identified and represented through various chemical notation systems, as shown in Table 1.

Table 1: Chemical Identifiers of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Identifier TypeValue
IUPAC Name6-bromo-1,3-benzoxazine-2,4-dione
InChIInChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12)
InChIKeyQFUCRLHRLJFXBG-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(C=C1Br)C(=O)NC(=O)O2
Alternative SMILESO=C1OC2=CC=C(Br)C=C2C(=O)N1

The structural representation illustrates the distinctive features of this molecule, particularly the benzoxazine ring system and the bromine substituent at the 6-position. The compound contains a fused bicyclic system with a benzene ring fused to an oxazine heterocycle. The bromine atom provides a reactive site for various chemical transformations.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione, each with distinct advantages in terms of yield, convenience, and accessibility of starting materials.

Synthesis from 6-Bromo-2-aminobenzoic Acid

The most common synthesis method involves the reaction of 6-bromo-2-aminobenzoic acid with phosgene or triphosgene to form an isocyanate intermediate, which then undergoes cyclization to yield the desired benzoxazine-dione compound. This approach is efficient and provides good yields of the target molecule.

The reaction proceeds through the following general pathway:

  • Formation of isocyanate intermediate from 6-bromo-2-aminobenzoic acid and phosgene/triphosgene

  • Intramolecular cyclization to form the oxazine ring

  • Final product formation with the characteristic 2,4-dione functionality

Alternative Synthetic Approaches

A patent document describes additional methods for synthesizing similar compounds, which can be adapted for the preparation of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione:

Method A: Involves the reaction of a substituted salicylic acid (such as 5-chloro-salicylic acid) with triethylamine in tetrahydrofuran, followed by treatment with chloroformic acid ethyl ester and a substituted aniline .

Method B: Utilizes the reaction of substituted carbomethoxy salicylic acid with thionyl chloride to form an acid chloride intermediate, which is then treated with a substituted aniline and triethylamine in benzene .

Method C: Employs the reaction of bromo-salicylic acid anilide dissolved in pyridine with chloroformic acid ethyl ester, followed by refluxing and aqueous workup . This method is particularly relevant for the synthesis of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione.

Additional synthetic approaches include the use of low-valent titanium reagents for the synthesis of related compounds, such as 3,3',4,4'-tetrahydro-4,4'-bibenzo[e]oxazine-2,2'-diones, via the reaction of salicylidenephenylhydrazone and triphosgene .

Chemical Reactivity and Reactions

The chemical reactivity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione is influenced by its structural features, particularly the bromine substituent and the oxazine ring system.

Substitution Reactions

The bromine atom at the 6-position serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This compound can undergo substitution reactions where the bromine atom is replaced by various nucleophiles, including:

  • Amines, leading to amino-substituted derivatives

  • Thiols, resulting in thioether formation

  • Other nucleophiles under appropriate reaction conditions

These substitution reactions are valuable for generating a diverse array of derivatives with modified properties and activities.

Oxidation and Reduction Reactions

The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives, depending on the reagents and conditions employed. These transformations alter the electronic properties of the molecule and can lead to products with different biological activities.

Cyclization Reactions

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione participates in various cyclization reactions to form fused ring systems, which are of significant interest in the synthesis of complex organic molecules. These reactions expand the structural diversity accessible from this compound and provide routes to more complex heterocyclic systems.

Reactions with Biomolecules

At the molecular level, this compound interacts with specific biomolecules through various mechanisms:

  • Binding to DNA and proteins through covalent and non-covalent interactions

  • Enzyme inhibition or activation, depending on the target molecule

  • Inhibition of topoisomerase II through DNA intercalation

These interactions contribute to the compound's biological activities and potential therapeutic applications.

Biological Activities and Pharmacological Properties

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione and related compounds exhibit a wide range of biological activities, making them valuable scaffolds for drug discovery and development.

Enzyme Interactions

This compound interacts with various enzymes involved in cellular processes:

  • Enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase

  • Interactions primarily through hydrogen bonding and van der Waals forces

  • Stabilization of enzyme-substrate complexes

  • Modulation of kinase activity, influencing signal transduction pathways

Cellular Effects

The effects of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione on cellular function are multifaceted:

  • Alteration of cell signaling pathways, gene expression, and cellular metabolism

  • Induction of apoptosis in cancer cells through activation of caspase pathways

  • Inhibition of the PI3K/Akt signaling pathway

  • Influence on oxidative stress response mechanisms

These cellular effects underlie the compound's potential therapeutic applications, particularly in cancer treatment and inflammatory disorders.

Pharmacological Activities

Compounds with similar structures to 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione have demonstrated a broad spectrum of pharmacological activities, as summarized in Table 2.

Table 2: Pharmacological Activities of Benzoxazine Derivatives Related to 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione

Activity TypeDescriptionPotential Applications
AntibacterialActivity against various bacterial strainsTreatment of bacterial infections
AntimycobacterialActivity against mycobacterial speciesTreatment of tuberculosis and related diseases
Anti-inflammatoryReduction of inflammation and associated symptomsManagement of inflammatory disorders
AntitumorInhibition of tumor growth and proliferationCancer therapy
AntidiabeticRegulation of glucose metabolismManagement of diabetes
AntiviralInhibition of viral replicationTreatment of viral infections
AntioxidantNeutralization of free radicals and reactive oxygen speciesPrevention of oxidative stress-related conditions
AntiparasiticActivity against amoebae and helminthsTreatment of parasitic infections
AntifungalInhibition of fungal growthManagement of fungal infections

The diverse pharmacological profile of benzoxazine derivatives suggests that 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione may serve as a promising scaffold for the development of novel therapeutic agents.

Structure-Activity Relationships

Understanding the relationship between the structure of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione and its biological activities provides valuable insights for rational drug design and optimization.

Key Structural Features

The key structural features that contribute to the biological activities of this compound include:

  • The benzoxazine ring system, which provides a rigid scaffold for interaction with biological targets

  • The bromine substituent at the 6-position, which influences the electronic properties and reactivity of the molecule

  • The 2,4-dione functionality, which can participate in hydrogen bonding interactions with proteins and enzymes

Modifications to these structural elements can lead to compounds with altered biological profiles and improved therapeutic properties.

Comparison with Similar Compounds

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione can be compared with structurally related compounds to understand the impact of specific structural modifications on biological activity:

6-Bromo-2H-benzo[e]thiazine-2,4(3H)-dione: This sulfur analog contains a thiazine ring instead of an oxazine ring, which affects its electronic properties and binding characteristics .

7-Bromo-1H-benzo[d]oxazine-2,4-dione: This positional isomer has the bromine atom at the 7-position rather than the 6-position, potentially leading to different interaction patterns with biological targets .

Other substituted benzoxazine derivatives: Compounds with different substituents at the 6-position or other positions may exhibit variations in their biological activities and physicochemical properties.

These comparisons highlight the importance of specific structural features in determining the biological profile of benzoxazine derivatives and guide the design of new compounds with improved properties.

Research Applications and Future Perspectives

6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione has numerous applications in scientific research and holds promise for future developments in various fields.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable building block for the synthesis of potential therapeutic agents:

  • Anticancer agents through modification of the core structure

  • Antibacterial compounds targeting specific bacterial enzymes

  • Anti-inflammatory agents with improved selectivity and potency

The versatility of this scaffold allows for the generation of diverse libraries of compounds for biological screening and drug discovery efforts.

Materials Science Applications

In materials science, 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione contributes to the development of advanced materials:

  • Polymers and resins with enhanced thermal and mechanical properties

  • Functional materials with specific optical or electronic characteristics

  • Novel materials for specialized applications

The unique structural features of this compound provide opportunities for creating materials with tailored properties for various technological applications.

Biological Research Tools

As a probe in biological studies, this compound helps investigate:

  • Enzyme interactions and inhibition mechanisms

  • Cellular pathways and signaling networks

  • Structure-activity relationships in drug-target interactions

These applications advance our understanding of biological systems and contribute to the development of new therapeutic strategies.

Future Research Directions

Future research on 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione may focus on:

  • Development of more efficient and scalable synthesis methods

  • Exploration of novel derivatives with enhanced biological activities

  • Investigation of specific molecular targets and mechanisms of action

  • Application in combination therapies for complex diseases

  • Integration into advanced drug delivery systems

These research directions will expand the utility and impact of this compound in various scientific and technological domains.

Analytical Methods and Characterization

The characterization of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione involves various analytical techniques that provide comprehensive information about its structure, purity, and properties.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and authentication of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the atomic arrangement and connectivity within the molecule. The 1H NMR and 13C NMR spectra confirm the presence of aromatic protons, the heterocyclic system, and the bromine substituent .

Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for functional groups such as carbonyl groups (C=O), N-H bonds, and C-O-C linkages, confirming the presence of the oxazine ring and the dione functionality .

Mass Spectrometry: Determines the molecular weight and fragmentation pattern, providing additional confirmation of the molecular formula and structure.

Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of the compound, including bond lengths, bond angles, and crystal packing arrangements. This information is valuable for understanding intermolecular interactions and potential binding modes with biological targets .

Chromatographic Analysis

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are used to assess the purity of 6-Bromo-2H-benzo[e]oxazine-2,4(3H)-dione and to monitor reactions involving this compound.

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